L-Phenylalanyl-L-prolyl-L-leucyl-L-prolyl-L-alaninamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Phenylalanyl-L-prolyl-L-leucyl-L-prolyl-L-alaninamide is a synthetic peptide composed of five amino acids: phenylalanine, proline, leucine, proline, and alanine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Phenylalanyl-L-prolyl-L-leucyl-L-prolyl-L-alaninamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid, protected at the N-terminus, is attached to the resin.
Deprotection: The protecting group on the N-terminus is removed to allow the next amino acid to couple.
Coupling: The next protected amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis, depending on the required quantity and purity. Optimization of reaction conditions, such as temperature, solvent, and reagent concentrations, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
L-Phenylalanyl-L-prolyl-L-leucyl-L-prolyl-L-alaninamide can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized under specific conditions, leading to the formation of disulfide bonds if cysteine residues are present.
Reduction: Reduction reactions can break disulfide bonds, if any, within the peptide.
Substitution: Amino acid residues within the peptide can be substituted with other amino acids through peptide bond formation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Use of protected amino acids and coupling reagents like HBTU or DIC in the presence of a base like DIPEA.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of cyclic peptides, while substitution can result in modified peptides with altered sequences.
Scientific Research Applications
L-Phenylalanyl-L-prolyl-L-leucyl-L-prolyl-L-alaninamide has several scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Explored for potential therapeutic applications, including as a drug delivery vehicle or as a bioactive peptide with specific biological functions.
Industry: Utilized in the development of peptide-based materials and as a component in biochemical assays.
Mechanism of Action
The mechanism of action of L-Phenylalanyl-L-prolyl-L-leucyl-L-prolyl-L-alaninamide depends on its specific application. In biological systems, it may interact with specific receptors or enzymes, modulating their activity. The peptide’s structure allows it to fit into binding sites on target proteins, influencing their function and activity.
Comparison with Similar Compounds
Similar Compounds
L-Phenylalanyl-L-prolyl-L-glutamyl-DL-phenylalanyl-L-valyl-L-leucine:
Cyclo(L-Leucyl-L-Prolyl): A cyclic dipeptide with antifungal properties.
Uniqueness
L-Phenylalanyl-L-prolyl-L-leucyl-L-prolyl-L-alaninamide is unique due to its specific sequence and the presence of multiple proline residues, which can influence its structural properties and biological activity. Its combination of hydrophobic and hydrophilic amino acids allows for diverse interactions with biological molecules.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
847069-43-6 |
---|---|
Molecular Formula |
C28H42N6O5 |
Molecular Weight |
542.7 g/mol |
IUPAC Name |
(2S)-N-[(2S)-1-[(2S)-2-[[(2S)-1-amino-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]-1-[(2S)-2-amino-3-phenylpropanoyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C28H42N6O5/c1-17(2)15-21(28(39)34-14-8-11-22(34)25(36)31-18(3)24(30)35)32-26(37)23-12-7-13-33(23)27(38)20(29)16-19-9-5-4-6-10-19/h4-6,9-10,17-18,20-23H,7-8,11-16,29H2,1-3H3,(H2,30,35)(H,31,36)(H,32,37)/t18-,20-,21-,22-,23-/m0/s1 |
InChI Key |
CXIHXMUUJFWFJU-SVXFZJLFSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC(C)C)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CC3=CC=CC=C3)N |
Canonical SMILES |
CC(C)CC(C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C2CCCN2C(=O)C(CC3=CC=CC=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.